Apoatropine methylbromide
Overview
Description
Apoatropine methylbromide is a derivative of atropine, a tropane alkaloid. It is a quaternary ammonium compound that exhibits anticholinergic properties. This compound is known for its ability to inhibit the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apoatropine methylbromide involves the hydroxymethylation of tropine. This reaction is typically conducted in a continuous-flow system, where a solution of tropine hydrogen chloride and phenylacetyl chloride in dimethylformamide (DMF) is pumped into a reactor. The reaction is completed at elevated temperatures, such as 100°C .
Industrial Production Methods
Industrial production of this compound leverages continuous-flow synthesis due to its high space-time throughput and accelerated scale-up capabilities. This method integrates individual synthesis and purification steps into one end-to-end system that operates at steady-state and can be computer-controlled .
Chemical Reactions Analysis
Types of Reactions
Apoatropine methylbromide undergoes various chemical reactions, including:
Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the tropane ring.
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Hydroxymethylation: Conducted using pH = 10 buffer or NaOH at room temperature.
Substitution Reactions: Typically involve reagents like phenylacetyl chloride in DMF.
Major Products Formed
The major product formed from the hydroxymethylation of tropine is apoatropine, which can then be further processed to yield this compound .
Scientific Research Applications
Apoatropine methylbromide has several scientific research applications:
Chemistry: Used in the study of anticholinergic agents and their synthesis.
Biology: Investigated for its effects on muscarinic acetylcholine receptors.
Industry: Utilized in the development of pharmaceuticals due to its anticholinergic properties.
Mechanism of Action
Apoatropine methylbromide acts as a muscarinic acetylcholine receptor antagonist. It inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation. This inhibition is achieved through the competitive binding of the compound to the muscarinic receptors, preventing acetylcholine from exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Atropine: A naturally occurring tropane alkaloid with similar anticholinergic properties.
Homatropine methylbromide: Another muscarinic receptor antagonist used to treat peptic ulcers and motion sickness.
Uniqueness
Apoatropine methylbromide is unique due to its quaternary ammonium structure, which enhances its anticholinergic activity compared to other tropane alkaloids. This structural difference allows for more effective inhibition of muscarinic receptors, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.CH3Br/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;1-2/h3-7,14-16H,1,8-11H2,2H3;1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIFOCWTRPVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00981466 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63978-21-2 | |
Record name | Apoatropine methylbromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.